Sonnerphenolic B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

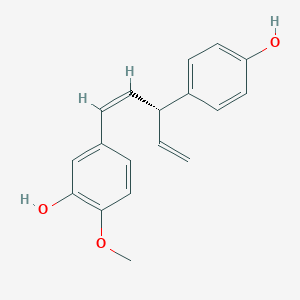

C18H18O3 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

5-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]-2-methoxyphenol |

InChI |

InChI=1S/C18H18O3/c1-3-14(15-7-9-16(19)10-8-15)6-4-13-5-11-18(21-2)17(20)12-13/h3-12,14,19-20H,1H2,2H3/b6-4-/t14-/m1/s1 |

InChI Key |

GQCXCYCLJQYPDM-KXQLTZBTSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\[C@@H](C=C)C2=CC=C(C=C2)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(C=C)C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Sonnerphenolic B: A Technical Guide for Researchers

An In-depth Analysis of the Isolation, Structural Elucidation, and Biological Activities of a Novel Phenolic Compound from Sonneratia ovata

This technical guide provides a comprehensive overview of the discovery of Sonnerphenolic B, a novel phenolic compound isolated from the leaves of the mangrove species Sonneratia ovata. The discovery, reported by Nguyen et al. in 2015, has expanded the known chemical diversity of the Sonneratia genus and introduced a new molecule with potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a logical workflow for the discovery process.

Introduction

Sonneratia ovata Backer, a member of the Sonneratiaceae family, is a mangrove tree found in the coastal ecosystems of Southeast Asia.[1] Traditionally, various parts of Sonneratia species have been used in folk medicine.[2] Phytochemical investigations of this genus have revealed a rich source of secondary metabolites, including triterpenoids, steroids, flavonoids, and tannins.[3] In 2015, a study focused on the chemical constituents of the leaves of Sonneratia ovata led to the isolation and characterization of three new phenolic compounds, named Sonnerphenolic A, B, and C, alongside a new cerebroside and nineteen known compounds.[1] This guide focuses specifically on this compound, detailing the scientific journey from its extraction to its initial biological evaluation.

Experimental Protocols

The following sections describe the detailed methodologies employed in the discovery and characterization of this compound, based on the work of Nguyen et al. (2015) and general methods for natural product isolation from Sonneratia ovata.

Plant Material Collection and Extraction

The leaves of Sonneratia ovata were collected and identified. A voucher specimen was deposited in a designated herbarium for future reference.

-

Drying and Pulverization: The collected leaves were air-dried at room temperature and then pulverized into a fine powder to increase the surface area for efficient extraction.

-

Maceration: The powdered leaves were subjected to maceration with methanol (MeOH) at room temperature. This process was repeated multiple times to ensure the exhaustive extraction of secondary metabolites.

-

Concentration: The resulting methanolic extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation of this compound

The crude methanolic extract underwent a series of chromatographic separations to isolate individual compounds. The general workflow for the isolation of phenolic compounds from S. ovata is depicted in the diagram below.

-

Solvent-Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and butanol (BuOH), to yield different fractions. Phenolic compounds are typically enriched in the ethyl acetate and butanol fractions.

-

Column Chromatography: The bioactive fractions were subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., n-hexane-EtOAc followed by EtOAc-MeOH), was used to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified using preparative HPLC with a suitable solvent system to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provided information about the number and types of protons, their chemical environment, and their connectivity.

-

¹³C-NMR and DEPT: Revealed the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

-

2D-NMR (COSY, HSQC, HMBC): These experiments established the connectivity between protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC), which were crucial for assembling the final structure.

-

-

Comparison with Literature Data: The spectroscopic data were compared with those of known compounds to identify the structural class and to confirm the novelty of this compound.[1]

Biological Activities and Quantitative Data

This compound, along with other isolated compounds, was evaluated for its in vitro cytotoxicity against the MCF-7 (human breast adenocarcinoma) cell line and for its acetylcholinesterase (AChE) inhibitory activity. The quantitative data for the biological activities of compounds isolated from S. ovata in the study by Nguyen et al. (2015) are summarized below.

Table 1: Cytotoxicity of Compounds from Sonneratia ovata against MCF-7 Cell Line

| Compound | IC₅₀ (µM) |

| Sonnerphenolic C | 112.8 ± 9.4 |

| Lignan 5 | 146.9 ± 9.0 |

| Lignan 6 | 114.5 ± 7.2 |

| Doxorubicin (Positive Control) | 0.9 ± 0.1 |

Note: The cytotoxicity of this compound was not explicitly reported in the abstract of the primary publication.[1] The tested compounds showed no toxicity against normal human fibroblasts (PHF) at concentrations up to 277 µM.[1]

Table 2: Acetylcholinesterase Inhibitory Activity of Compounds from Sonneratia ovata

| Compound | IC₅₀ (µM) |

| (S)-Rhodolatouchol | 96.1 ± 14.5 |

| Galantamine (Positive Control) | 2.1 ± 0.2 |

Note: The acetylcholinesterase inhibitory activity of this compound was not among the significant findings highlighted in the primary publication's abstract.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The initial discovery focused on its isolation, structural elucidation, and preliminary bioactivity screening. Further research is required to investigate its mechanism of action and to identify the molecular targets through which it exerts its cytotoxic or other biological effects.

The acetylcholinesterase inhibitory activity of some compounds from S. ovata suggests a potential role in modulating cholinergic signaling, which is relevant for neurodegenerative diseases like Alzheimer's. The general mechanism of AChE inhibitors is depicted below.

Conclusion and Future Directions

The discovery of this compound from Sonneratia ovata contributes to the growing body of knowledge on the chemical diversity of mangrove ecosystems. While its structure has been elucidated, its full pharmacological potential remains to be explored. Future research should focus on:

-

Total Synthesis: The chemical synthesis of this compound would provide a sustainable supply for further biological studies and allow for the generation of analogues with potentially improved activity.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound is crucial to understand its biological effects.

-

Broader Bioactivity Screening: Evaluating this compound against a wider range of biological targets, including other cancer cell lines, enzymes, and microbial strains, could uncover additional therapeutic applications.

This technical guide provides a foundational understanding of the discovery of this compound, offering a starting point for researchers interested in the further development of this novel natural product.

References

The Natural Provenance of Sonnerphenolic B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source, isolation, and characterization of Sonnerphenolic B, a phenolic compound of interest for its potential bioactivities. The document details the methodologies for its extraction and purification and presents a plausible biosynthetic pathway.

Primary Natural Source

This compound is a naturally occurring phenolic compound that has been isolated from the leaves of Sonneratia ovata[1]. Sonneratia ovata is a mangrove species belonging to the Sonneratiaceae family, found in the mangrove forests of Southeast Asia, including Vietnam, Cambodia, Thailand, and Indonesia. While other species of the Sonneratia genus are rich in various phenolic compounds, this compound has been specifically identified in S. ovata.

Quantitative Data

While the precise yield of this compound from Sonneratia ovata leaves is not detailed in the available literature, studies have quantified the total phenolic content of various parts of the plant. This data provides a valuable context for the potential abundance of phenolic constituents, including this compound.

| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g of extract) | Reference |

| Leaves | Methanol | 52.00 | [2] |

| Fruit | Methanol | 14.06 | [2] |

Table 1: Total Phenolic Content of Sonneratia ovata

Experimental Protocols

The following sections detail the experimental procedures for the isolation and structural elucidation of this compound from the leaves of Sonneratia ovata, based on established methodologies for the separation of phenolic compounds.

Plant Material Collection and Preparation

Fresh leaves of Sonneratia ovata are collected from its natural mangrove habitat. The plant material is then washed with distilled water to remove any debris and salt residues. The leaves are air-dried in the shade at room temperature for several weeks until they are brittle. The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phenolic Compounds

The powdered leaves are subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

-

Maceration: The dried leaf powder is macerated with methanol at room temperature for a period of 72 hours. The solvent is periodically agitated to ensure thorough extraction.

-

Filtration and Concentration: The methanol extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanol extract.

Fractionation and Isolation of this compound

The crude methanol extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The phenolic compounds, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified using preparative HPLC on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol and water (often with a small percentage of formic acid to improve peak shape) is typically employed to achieve fine separation. The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of protons and carbons, leading to the complete structural elucidation of this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Plausible Biosynthetic Pathway

Caption: Proposed biosynthetic pathway for this compound.

References

Sonnerphenolic B: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonnerphenolic B is a phenolic compound isolated from the mangrove plant Sonneratia ovata. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. Detailed experimental protocols for its isolation and biological evaluation, based on available scientific literature, are presented. Furthermore, this guide includes visualizations of relevant experimental workflows to aid in the understanding and replication of key findings.

Chemical Structure and Properties

This compound is a phenolic compound with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol . Its structure was elucidated through spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure

The chemical structure of this compound is presented below:

(Note: A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, a descriptive representation is provided.)

The structure features a substituted aromatic ring system characteristic of phenolic compounds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is critical for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₃ | Nguyen et al., 2015 |

| Molecular Weight | 282.33 g/mol | Nguyen et al., 2015 |

| CAS Number | 1627516-10-2 | MedchemExpress |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Data not fully available in searched literature. | - |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Data not fully available in searched literature. | - |

Note: The complete ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, are essential for unambiguous structure confirmation and are typically found in the primary research publication. While the key reference has been identified, access to the full experimental details within the publication was not possible during this search.

Biological Activities

This compound has been evaluated for its in vitro biological activities, demonstrating potential as a cytotoxic agent and an inhibitor of the enzyme acetylcholinesterase.

Cytotoxicity

This compound has been tested for its cytotoxic effects against several human cancer cell lines.

| Cell Line | Cancer Type | Activity |

| HeLa | Cervical Cancer | Reported |

| MCF-7 | Breast Cancer | Reported |

| NCI-H460 | Lung Cancer | Reported |

Note: Specific IC₅₀ values were not available in the accessed abstracts. The primary literature should be consulted for quantitative cytotoxicity data.

Acetylcholinesterase Inhibition

This compound has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.

| Enzyme | Activity |

| Acetylcholinesterase (AChE) | Inhibitory activity reported |

Note: Quantitative data on the acetylcholinesterase inhibitory activity (e.g., IC₅₀ value) was not available in the searched literature.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation of this compound and the assessment of its biological activities, based on standard methodologies in the field.

Isolation of this compound from Sonneratia ovata

The isolation of this compound typically involves solvent extraction of plant material followed by chromatographic separation.

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Caption: Workflow for a standard MTT cytotoxicity assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric method for determining acetylcholinesterase activity.

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Signaling Pathways

Currently, there is no specific information available in the searched scientific literature detailing the signaling pathways modulated by this compound. The cytotoxic and acetylcholinesterase inhibitory activities suggest potential interactions with pathways related to apoptosis and cholinergic neurotransmission, respectively. However, further research is required to elucidate the precise molecular mechanisms.

Caption: Postulated biological effects of this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated cytotoxic and acetylcholinesterase inhibitory activities. This technical guide provides a foundational understanding of its chemical properties and biological potential. Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H and ¹³C NMR data is crucial for the definitive structural confirmation of this compound.

-

Elucidation of Signaling Pathways: Investigating the molecular mechanisms underlying its cytotoxic and AChE inhibitory effects will be critical for understanding its therapeutic potential.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.

The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, and is intended to stimulate further investigation into this promising compound.

Unraveling the Synthesis of a Novel Phenolic: A Technical Guide to the Hypothesized Biosynthesis of Sonnerphenolic B

For Immediate Release

A comprehensive technical guide detailing the hypothesized biosynthetic pathway of Sonnerphenolic B, a phenolic compound isolated from the mangrove plant Sonneratia ovata, has been compiled for researchers, scientists, and professionals in drug development. This document outlines a plausible enzymatic route to this complex natural product, drawing upon established principles of plant secondary metabolism, particularly the biosynthesis of benzophenones. In the absence of direct experimental evidence for the formation of this compound, this guide presents a robust hypothesis to stimulate and direct future research in this area.

This compound, first identified in Sonneratia ovata, belongs to a class of phenolic compounds with potential bioactivities.[1] Understanding its biosynthesis is crucial for potential biotechnological production and the discovery of novel enzymatic tools for synthetic biology. This guide proposes a multi-step pathway commencing from the general phenylpropanoid pathway and culminating in the formation of the intricate this compound molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to begin with the formation of a benzophenone scaffold, followed by a series of tailoring reactions including prenylation and hydroxylation.

Part 1: Assembly of the Benzophenone Core

The initial phase of the proposed pathway involves the synthesis of the central benzophenone structure. This process is thought to be initiated from the amino acid L-phenylalanine.

1. Phenylpropanoid Pathway and Benzoyl-CoA Formation: L-phenylalanine is first converted to cinnamic acid, which then undergoes a series of reactions, including a β-oxidative pathway, to yield benzoyl-CoA.[2][3] This activated benzoic acid derivative serves as the starter molecule for the subsequent polyketide synthesis.

2. Polyketide Synthesis via Benzophenone Synthase: A type III polyketide synthase (PKS), specifically a benzophenone synthase (BPS), is hypothesized to catalyze the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA.[1][4] This reaction, through a series of decarboxylative condensations and a final intramolecular cyclization, is expected to form a 2,4,6-trihydroxybenzophenone intermediate.[5]

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoyl_CoA [label="Benzoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Malonyl_CoA [label="3x Malonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzophenone_Synthase [label="Benzophenone Synthase\n(Type III PKS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trihydroxybenzophenone [label="2,4,6-Trihydroxybenzophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Phenylalanine -> Cinnamic_Acid [label="Phenylpropanoid\nPathway"]; Cinnamic_Acid -> Benzoyl_CoA [label="β-Oxidative\nPathway"]; Benzoyl_CoA -> Benzophenone_Synthase; Malonyl_CoA -> Benzophenone_Synthase; Benzophenone_Synthase -> Trihydroxybenzophenone; }

Part 2: Tailoring of the Benzophenone Scaffold

Following the formation of the initial benzophenone intermediate, a series of tailoring enzymes are proposed to modify this core structure to yield this compound.

1. Prenylation: A key structural feature of this compound is the presence of a prenyl group. This is likely installed by a prenyltransferase, which would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the benzophenone core.

2. Hydroxylation and Other Modifications: The specific hydroxylation pattern and other structural features of this compound suggest the involvement of cytochrome P450 monooxygenases and potentially other modifying enzymes such as reductases or isomerases. The exact sequence of these tailoring reactions remains to be elucidated.

// Nodes Trihydroxybenzophenone [label="2,4,6-Trihydroxybenzophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prenyltransferase [label="Prenyltransferase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAPP [label="DMAPP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prenylated_Intermediate [label="Prenylated Benzophenone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(e.g., P450s)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonnerphenolic_B [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Trihydroxybenzophenone -> Prenyltransferase; DMAPP -> Prenyltransferase; Prenyltransferase -> Prenylated_Intermediate; Prenylated_Intermediate -> Tailoring_Enzymes; Tailoring_Enzymes -> Sonnerphenolic_B; }

Quantitative Data on Analogous Enzymes

While specific kinetic data for the enzymes involved in this compound biosynthesis are not available, the following table summarizes representative kinetic parameters for analogous enzymes from other plant species to provide a frame of reference for future characterization studies.

| Enzyme Class | Enzyme Source | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| Benzophenone Synthase | Hypericum androsaemum | Benzoyl-CoA | 2.5 | 0.03 | [6] |

| Malonyl-CoA | 12 | - | [6] | ||

| Prenyltransferase | Lupinus albus (LaPT2) | Kaempferol | 102.3 | - | [7] |

| DMAPP | 158.7 | - | [7] |

Detailed Methodologies for Key Experiments

To facilitate the experimental validation of the proposed biosynthetic pathway, this section provides detailed protocols for the characterization of the key enzyme classes involved.

Heterologous Expression and Purification of a Plant Benzophenone Synthase

This protocol describes a general method for producing and purifying a candidate benzophenone synthase from Sonneratia ovata for in vitro characterization.

// Nodes Start [label="Isolate Total RNA from\nSonneratia ovata", fillcolor="#F1F3F4", fontcolor="#202124"]; RT_PCR [label="Reverse Transcription and PCR\nAmplification of Candidate BPS Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone BPS cDNA into\nExpression Vector (e.g., pET)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform E. coli\n(e.g., BL21(DE3))", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Induce Protein Expression\n(e.g., with IPTG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis and\nCrude Extract Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify Recombinant BPS\n(e.g., Ni-NTA Affinity Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Verification [label="Verify Purity\n(SDS-PAGE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> RT_PCR; RT_PCR -> Cloning; Cloning -> Transformation; Transformation -> Expression; Expression -> Cell_Lysis; Cell_Lysis -> Purification; Purification -> Verification; }

Protocol:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaves of Sonneratia ovata. First-strand cDNA is synthesized using a reverse transcriptase with an oligo(dT) primer.

-

Gene Amplification and Cloning: A putative BPS gene is amplified from the cDNA library by PCR using gene-specific primers. The amplified product is then cloned into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged protein.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The His-tagged BPS is purified from the soluble protein fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Purity Verification: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Kinetic Assay for Benzophenone Synthase

This protocol outlines a method to determine the kinetic parameters of the purified benzophenone synthase.

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.0)

-

10 µM Benzoyl-CoA

-

50 µM [2-14C]Malonyl-CoA

-

Purified benzophenone synthase enzyme

Procedure:

-

The reaction is initiated by the addition of the purified enzyme to the reaction mixture.

-

The mixture is incubated at 30°C for a defined period.

-

The reaction is stopped by the addition of ethyl acetate.

-

The radioactive product, 2,4,6-trihydroxybenzophenone, is extracted into the ethyl acetate phase.

-

The amount of product formed is quantified by liquid scintillation counting of the ethyl acetate phase.

-

Initial velocities are determined at varying substrate concentrations (benzoyl-CoA and malonyl-CoA) to calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Plant Prenyltransferase Assay with a Phenolic Substrate

This protocol describes an assay to test the activity of a candidate prenyltransferase from Sonneratia ovata using the putative benzophenone intermediate.

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

100 µM 2,4,6-trihydroxybenzophenone (or other potential phenolic acceptor)

-

100 µM Dimethylallyl pyrophosphate (DMAPP)

-

Microsomal protein preparation from Sonneratia ovata or purified recombinant prenyltransferase

Procedure:

-

The reaction is initiated by the addition of the enzyme preparation.

-

The mixture is incubated at 30°C for 1-2 hours.

-

The reaction is terminated by the addition of an equal volume of methanol or ethyl acetate.

-

The mixture is centrifuged to pellet any precipitated protein.

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated product. The identity of the product can be confirmed by comparing its retention time and mass spectrum to authentic standards, if available, or by structural elucidation using NMR.

This technical guide provides a foundational hypothesis for the biosynthesis of this compound. The proposed pathway and experimental protocols offer a clear roadmap for researchers to empirically investigate and ultimately elucidate the precise enzymatic machinery responsible for the synthesis of this intriguing natural product. The validation of this pathway will not only advance our understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and its derivatives.

References

- 1. Chemical constituents from Sonneratia ovata Backer and their in vitro cytotoxicity and acetylcholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Characterization of Benzoyl Coenzyme A Biosynthesis Genes in the Enterocin-Producing Bacterium “Streptomyces maritimus” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EC 2.3.1.220 [iubmb.qmul.ac.uk]

- 6. Frontiers | Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages [frontiersin.org]

- 7. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

Sonnerphenolic B: A Technical Overview of Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonnerphenolic B is a phenolic compound isolated from the mangrove plant Sonneratia ovata. As with many natural phenolic compounds, it has been the subject of initial biological screening to determine its potential therapeutic activities. This technical guide provides a summary of the reported biological activities of this compound, focusing on in vitro cytotoxicity and acetylcholinesterase inhibition. Detailed, generalized experimental protocols for these assays are provided to serve as a reference for researchers looking to evaluate similar compounds.

Core Biological Activities

Initial screening of this compound has focused on two primary areas of biological activity:

-

Cytotoxicity: The ability of a compound to kill cells. This is a fundamental assay in the discovery of potential anti-cancer agents.

-

Acetylcholinesterase (AChE) Inhibition: The inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a key class of drugs used in the treatment of Alzheimer's disease and other neurological conditions.

The primary study identifying these activities is: Nguyen T.H., et al. Chemical constituents from Sonneratia ovata Backer and their in vitro cytotoxicity and acetylcholinesterase inhibitory activities. Bioorg Med Chem Lett. 2015 Jun 1;25(11):2366-71. While specific quantitative data from this publication is not publicly available, this guide provides the framework for conducting such an analysis.

Data Presentation

To facilitate the analysis and comparison of biological activity data for this compound or similar compounds, the following table structure is recommended.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Positive Control |

| e.g., MCF-7 | e.g., MTT | Data not available | e.g., Doxorubicin | Data not available |

| e.g., A549 | e.g., MTT | Data not available | e.g., Doxorubicin | Data not available |

| e.g., HepG2 | e.g., MTT | Data not available | e.g., Doxorubicin | Data not available |

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound

| Enzyme Source | Assay Method | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Positive Control |

| e.g., Electric Eel | e.g., Ellman's Method | Data not available | e.g., Galantamine | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments typically cited in the biological activity screening of natural products like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a widely used colorimetric method for measuring AChE activity.

Principle: The Ellman's method measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound

-

Positive control (e.g., Galantamine)

-

96-well microplate

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

In each well, add the following in order:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of this compound solution at various concentrations (or positive control/vehicle control).

-

20 µL of DTNB solution.

-

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting a dose-response curve.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the biological activity screening of this compound.

Caption: Workflow for In Vitro Cytotoxicity Screening.

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Further research, such as gene expression profiling, proteomic analysis, and specific pathway reporter assays, would be required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound has demonstrated initial promise as a bioactive compound with cytotoxic and acetylcholinesterase inhibitory activities. This technical guide provides a foundational understanding of these activities and the experimental approaches to their evaluation. The provided protocols and workflows serve as a starting point for researchers interested in the further investigation of this compound and other natural products. Future studies should focus on obtaining precise quantitative data, expanding the panel of cancer cell lines, and elucidating the underlying molecular mechanisms to fully assess its therapeutic potential.

Lack of Publicly Available Data on the Acetylcholinesterase Inhibitory Activity of Sonnerphenolic B

A comprehensive search of scientific literature and chemical databases reveals no publicly available data on the in vitro acetylcholinesterase (AChE) inhibitory activity of Sonnerphenolic B.

This compound is a phenolic compound first isolated from the leaves of Sonneratia ovata. The primary research article describing its discovery, "Chemical constituents from Sonneratia ovata Backer and their in vitro cytotoxicity and acetylcholinesterase inhibitory activities" published in 2015, evaluated the AChE inhibitory activity of some of the isolated compounds. However, the study reported the IC50 value for (S)-rhodolatouchol (96.1 ± 14.5 μM) and did not specify any acetylcholinesterase inhibitory activity for this compound itself.[1]

Subsequent searches for "this compound acetylcholinesterase inhibition" and related terms have not yielded any studies that have specifically investigated this biological activity for this compound.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, specifically for the acetylcholinesterase inhibitory activity of this compound at this time.

Alternative Focus: Acetylcholinesterase Inhibitory Activity of Compounds from the Sonneratia Genus

While data on this compound is unavailable, research has been conducted on the acetylcholinesterase inhibitory potential of extracts from other plants in the same genus, namely Sonneratia caseolaris, as well as other compounds isolated from them. This alternative guide provides a summary of these findings for researchers, scientists, and drug development professionals interested in acetylcholinesterase inhibitors from the Sonneratia genus.

Data Presentation: Acetylcholinesterase Inhibitory Activity of Sonneratia caseolaris Extracts and Isolated Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values for various extracts of Sonneratia caseolaris and other relevant compounds against acetylcholinesterase.

| Sample | Plant Part | Extraction Method | IC50 (µg/mL) | Reference |

| S. caseolaris Extract | Seed | Maceration (Methanol) | 10.52 | [2] |

| S. caseolaris Extract | Stamen | Maceration (Methanol) | 55.58 | [2] |

| S. caseolaris Extract | Fruit Pulp | Maceration (Methanol) | 84.74 | [2] |

| S. caseolaris Extract | Pneumatophore | Maceration (Methanol) | 126.15 | [2] |

| S. caseolaris Extract | Calyx | Maceration (Methanol) | 140.12 | [2] |

| S. caseolaris Extract | Leaf | Maceration (Methanol) | 146.66 | [2] |

| Luteolin | - | - | 9.31 | [2] |

| Luteolin Glycoside | - | - | 5.87 | [2] |

| Tacrine (Positive Control) | - | - | 0.01 | [2] |

Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most commonly employed method for determining acetylcholinesterase inhibitory activity in the reviewed literature is a modification of Ellman's spectrophotometric method.

Principle: The assay measures the activity of acetylcholinesterase by monitoring the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength (typically 405-412 nm). The rate of color development is proportional to the enzyme activity. The inhibitory activity of a test compound is determined by measuring the reduction in this rate.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (or other specified source)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (or phosphate buffer) at a specific pH (e.g., pH 8.0)

-

Test compound (e.g., Sonneratia extract or isolated pure compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Tacrine, Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: All reagents are prepared in the specified buffer solution. The test compounds and the positive control are prepared in a range of concentrations.

-

Assay Mixture Preparation: In a 96-well microplate, the following are added in order:

-

Buffer solution.

-

A solution of the test compound at various concentrations.

-

DTNB solution.

-

-

Enzyme Addition: The acetylcholinesterase enzyme solution is added to the wells containing the test compound and DTNB.

-

Pre-incubation: The plate is typically pre-incubated with the test compound and the enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), to all wells.

-

Kinetic Measurement: The absorbance is measured immediately in kinetic mode using a microplate reader at 405-412 nm for a specified duration (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every minute).

-

Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the test compound. The percentage of inhibition is determined using the following formula:

% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

References

A Technical Guide to the Cytotoxic Effects of Sulforaphane on Cancer Cell Lines

Disclaimer: Initial searches for "Sonnerphenolic B" did not yield any publicly available scientific literature. This technical guide will therefore focus on Sulforaphane (SFN) , a widely researched, naturally occurring phenolic compound known for its potent cytotoxic effects against various cancer cell lines. The data and protocols presented herein are based on published studies on Sulforaphane.

Introduction

Sulforaphane (SFN) is a naturally occurring isothiocyanate derived from the consumption of cruciferous vegetables like broccoli, kale, and cabbage[1][2]. It is produced from the hydrolysis of its precursor, glucoraphanin, by the enzyme myrosinase[2][3]. Extensive research has highlighted SFN's bioactivities, particularly its antioxidant and anticancer properties[1]. SFN exerts these effects by modulating critical signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis[1]. This guide provides an in-depth overview of the cytotoxic effects of SFN on cancer cell lines, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation. SFN has demonstrated potent, dose-dependent cytotoxic effects across a range of cancer cell lines, with particular emphasis in the literature on breast cancer.

Table 1: IC50 Values of Sulforaphane (SFN) on Human Breast Cancer Cell Lines

The following table summarizes the IC50 values for SFN across various breast cancer cell lines at different incubation time points, as determined by cell viability assays. These cell lines represent different breast cancer subtypes, including estrogen receptor-positive (MCF-7), HER2-overexpressing (SK-BR-3), and triple-negative (MDA-MB-231, MDA-MB-468).

| Cell Line | Cancer Subtype | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MCF-7 | ER-positive | 12.5 - 54[4] | 7.5 - 9.2[4], 16[5], 27.9[6] | ~11.9[4] |

| MDA-MB-231 | Triple-Negative | ~21[6] | - | ~11.3[4] |

| MDA-MB-468 | Triple-Negative | - | - | 1.8[7] |

| SK-BR-3 | HER2-positive | - | - | - |

| SUM149 | Triple-Negative | - | 7.5[8] | - |

| SUM159 | Triple-Negative | - | ~10[5], 7.8[8] | - |

| T47D | ER-positive | - | - | - |

Note: The range of IC50 values can be attributed to variations in experimental conditions and assay methods across different studies.

Beyond breast cancer, SFN has shown cytotoxic activity against pancreatic cancer cell lines (MIA PaCa-2 and PANC-1) at concentrations between 7.5 µM and 15 µM[9]. It also effectively inhibits the proliferation of human prostate cancer cells (PC-3) by inducing apoptosis[10].

Mechanisms of SFN-Induced Cytotoxicity

SFN's cytotoxic effects are not mediated by a single mechanism but rather by a complex interplay of multiple cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

A primary mechanism by which SFN eliminates cancer cells is through the induction of apoptosis, or programmed cell death. Interestingly, the specific apoptotic pathway activated by SFN can be cell-type specific.

-

Extrinsic (Death Receptor) Pathway: In MDA-MB-231 breast cancer cells, SFN appears to initiate apoptosis through the extrinsic pathway. This involves the up-regulation of Fas ligand, which in turn activates caspase-8 and the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP)[3].

-

Intrinsic (Mitochondrial) Pathway: In contrast, within MDA-MB-468, MCF-7, and T47D breast cancer cells, SFN triggers the intrinsic pathway[3]. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol. This event activates caspase-9, which then activates caspase-3, culminating in apoptosis[3]. A similar mechanism involving the upregulation of the pro-apoptotic protein Bax and downregulation of Bcl-2 is observed in PC-3 prostate cancer cells[10].

The generation of reactive oxygen species (ROS) has also been identified as a key event in promoting SFN-induced apoptosis[11].

Cell Cycle Arrest

SFN inhibits cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. Treatment with SFN has been shown to cause a G2/M phase block in several human breast cancer cell lines[3][6]. In MDA-MB-468 cells, SFN leads to arrest at both the S and G2/M phases[7]. This arrest is often associated with the downregulation of key cell cycle proteins like cyclin B1 and cyclin D1[1].

Inhibition of Pro-Survival Signaling

SFN targets key signaling pathways that cancer cells rely on for survival and proliferation.

-

Akt/mTOR Pathway: SFN has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells[6][7]. This pathway is a master regulator of cell growth, proliferation, and survival[6]. By inhibiting the phosphorylation of Akt and the downstream mTOR substrate S6K1, SFN effectively shuts down protein synthesis and induces autophagy, a cellular self-degradation process[6].

-

Nrf2 Pathway: Paradoxically, while high SFN concentrations are cytotoxic, its chemopreventive effects are linked to the activation of the Nrf2 signaling pathway[1][12]. Nrf2 is a transcription factor that upregulates a host of cytoprotective genes, including antioxidant and detoxification enzymes[1][12]. This dual role highlights the dose-dependent effects of SFN.

Targeting Cancer Stem Cells

Recent evidence suggests that SFN can also target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. SFN has been shown to decrease the population of aldehyde dehydrogenase (ALDH)-positive breast CSCs and reduce the formation of mammospheres, which are enriched with stem/progenitor cells[5]. This ability to eliminate CSCs may enhance the efficacy of conventional chemotherapies[8][13].

Experimental Protocols

The evaluation of SFN's cytotoxic effects involves a series of standardized in vitro assays.

Cell Viability (MTT/MTS) Assay

This colorimetric assay measures cell metabolic activity to determine cell viability and calculate IC50 values.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of SFN (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for desired time periods (24, 48, 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with SFN at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Seed cells and treat with SFN as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G0/G1 population is also indicative of apoptosis[7].

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with SFN, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion

Sulforaphane demonstrates significant cytotoxic and anti-proliferative activity against a variety of cancer cell lines, particularly those derived from breast cancers. Its efficacy stems from a multi-pronged attack on cancer cell biology, including the induction of cell-type specific apoptosis, cell cycle arrest, and the disruption of crucial pro-survival pathways like Akt/mTOR. Furthermore, its ability to target the resilient cancer stem cell population underscores its therapeutic potential, both as a standalone agent and in combination with existing chemotherapies. The standardized protocols outlined in this guide provide a robust framework for researchers to further investigate the anticancer properties of Sulforaphane and other novel phenolic compounds.

References

- 1. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Breast Cancer Prevention-Is there a Future for Sulforaphane and Its Analogs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforaphane, a Dietary Component of Broccoli/Broccoli Sprouts, Inhibits Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Sulforaphane enhances the anticancer activity of taxanes against triple negative breast cancer by killing cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broccolilovers.com [broccolilovers.com]

- 13. Sulforaphane Increases Drug-mediated Cytotoxicity Toward Cancer Stem-like Cells of Pancreas and Prostate - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Studies on the Mechanism of Action of Sonnerphenolic B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a summary of the currently limited publicly available information on Sonnerphenolic B. An exhaustive in-depth guide with extensive quantitative data and detailed signaling pathways, as initially requested, cannot be fully compiled due to the scarcity of published research on this specific compound. The primary study identifying its initial biological activities is cited, but its full text containing detailed experimental data is not publicly accessible.

Introduction to this compound

This compound is a phenolic compound that has been isolated from Sonneratia ovata, a species of mangrove tree.[1] As a phenolic compound, it belongs to a large class of molecules known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Preliminary research has indicated that this compound exhibits potential as a cytotoxic agent against certain cancer cell lines and as an inhibitor of the enzyme acetylcholinesterase.[1]

Known Biological Activities and Preliminary Mechanism of Action

The current understanding of this compound's mechanism of action is in its nascent stages, with initial studies pointing towards two distinct activities: cytotoxicity and acetylcholinesterase inhibition.[1]

Cytotoxic Activity

Preliminary in vitro studies have demonstrated that this compound possesses cytotoxic effects.[1] While the specific cancer cell lines and the quantitative data (such as IC50 values) are detailed in the primary research article by Nguyen T.H. et al., this information is not available in publicly accessible abstracts. The mechanism behind its cytotoxicity is yet to be elucidated but may be related to the general pro-apoptotic or anti-proliferative effects commonly observed with other phenolic compounds.

Acetylcholinesterase Inhibitory Activity

This compound has also been identified as an inhibitor of acetylcholinesterase (AChE).[1] AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically targeted in conditions such as Alzheimer's disease and myasthenia gravis. The specifics of its inhibitory kinetics (e.g., competitive, non-competitive) and its potency (e.g., IC50 value) are likely detailed in the primary literature.

Experimental Protocols (General Overview)

While the exact protocols used in the study of this compound are not publicly available, the following represents a generalized methodology for the reported biological activities.

In Vitro Cytotoxicity Assay (Presumed Methodology)

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Acetylcholinesterase Inhibition Assay (Presumed Methodology)

The Ellman's method is a widely used protocol for measuring AChE activity and inhibition.

-

Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase and the substrate acetylthiocholine (ATChI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Inhibitor Interaction: The enzyme is pre-incubated with various concentrations of this compound for a defined period to allow for binding.

-

Enzymatic Reaction: The reaction is initiated by adding the substrate ATChI and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzyme hydrolyzes ATChI to thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Data Analysis: The rate of the reaction is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound, and the IC50 value is determined.

Data Presentation

Due to the limited access to the full-text of the primary research, a detailed quantitative data table cannot be provided at this time. For specific IC50 values and other quantitative measures, researchers are directed to the following publication:

-

Nguyen T.H., et al. Chemical constituents from Sonneratia ovata Backer and their in vitro cytotoxicity and acetylcholinesterase inhibitory activities. Bioorg Med Chem Lett. 2015 Jun 1;25(11):2366-71.[1]

Signaling Pathways and Mandatory Visualizations

Currently, there is no published information regarding the specific signaling pathways modulated by this compound. Research into its mechanism of action at the molecular level, such as its effects on apoptotic pathways (e.g., caspase activation, Bcl-2 family protein expression) or cell cycle regulation (e.g., cyclin-dependent kinases), has not been reported in the accessible literature.

Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not feasible at this stage of research. Further studies are required to elucidate the molecular targets and signaling cascades affected by this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated in vitro cytotoxic and acetylcholinesterase inhibitory activities. These preliminary findings suggest its potential for further investigation in the fields of oncology and neuropharmacology. Future research should focus on:

-

Elucidation of the specific mechanism of cytotoxicity: Investigating the molecular pathways involved in this compound-induced cell death.

-

Comprehensive profiling: Screening this compound against a wider panel of cancer cell lines and other relevant biological targets.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

A deeper understanding of its mechanism of action is crucial for its potential development as a therapeutic agent. The scientific community is encouraged to build upon the initial findings to fully explore the therapeutic potential of this novel phenolic compound.

References

Sonnerphenolic B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonnerphenolic B is a phenolic compound isolated from the leaves of the mangrove plant Sonneratia ovata, a member of the Sonneratiaceae family. This plant is found in the mangrove forests of Southeast Asia, including Vietnam, Cambodia, Thailand, and Indonesia.[1] Natural phenols are a diverse group of secondary metabolites in plants, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The discovery and characterization of novel phenolic compounds like this compound are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a detailed overview of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and biological activities.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure. The structural formula and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₃ | MedChemExpress |

| Molecular Weight | 282.33 g/mol | MedChemExpress |

| IUPAC Name | (S)-4-(3-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-5-yl)phenol | (deduced from structure) |

| CAS Number | 1627516-10-2 | MedChemExpress |

Isolation and Structural Elucidation

Extraction and Isolation Protocol

The isolation of this compound was first reported by Nguyen et al. in 2015 from the leaves of Sonneratia ovata. The general procedure for the isolation of phenolic compounds from this plant involves the following steps:

-

Extraction: The dried and powdered leaves of Sonneratia ovata are extracted with methanol at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subsequently partitioned between ethyl acetate and water. The ethyl acetate fraction, which contains the phenolic compounds, is collected and dried.

-

Chromatography: The ethyl acetate fraction is subjected to a series of column chromatography steps to separate the individual compounds. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, of increasing polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column, often with methanol as the eluent, to separate compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable solvent system to yield pure this compound.

-

The following diagram illustrates a general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. The primary methods employed were:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition of the compound, which was crucial in establishing its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provided information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

¹³C NMR: Indicated the number and types of carbon atoms present in the structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments were essential for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

While the specific NMR data from the primary literature is not publicly available, the combination of these techniques allowed for the unambiguous determination of the structure of this compound.

Biological Activities

The biological activities of this compound have been investigated, primarily focusing on its in vitro cytotoxicity and acetylcholinesterase inhibitory potential.[1]

Cytotoxicity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The available data from supplementary information indicates that this compound was not tested for its cytotoxic activity.[2]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Human Cervical Carcinoma | Not Tested | [2] |

| NCI-H460 | Human Lung Cancer | Not Tested | [2] |

| MCF-7 | Human Breast Cancer | Not Tested | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay. The general protocol is as follows:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, NCI-H460, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a dose-response manner) and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle) and a positive control (a known cytotoxic agent) are included.

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the negative control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

The following diagram illustrates the workflow of a typical SRB cytotoxicity assay.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Acetylcholinesterase Inhibitory Activity

This compound was also evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease. The specific IC₅₀ value for this compound's acetylcholinesterase inhibitory activity is not available in the public domain.

| Enzyme | IC₅₀ (µM) | Reference |

| Acetylcholinesterase (AChE) | Data not publicly available | - |

Experimental Protocol: Acetylcholinesterase Inhibitory Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity is commonly determined using a modified Ellman's method.

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Buffer solution (e.g., phosphate buffer, pH 8.0).

-

This compound solution at various concentrations.

-

A known AChE inhibitor as a positive control (e.g., galantamine).

-

-

Assay Procedure:

-

In a 96-well plate, the AChE enzyme solution is pre-incubated with different concentrations of this compound for a specific time.

-

The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

-

Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the principle of the Ellman's method for AChE inhibition.

Caption: Principle of the Ellman's method for measuring AChE inhibition.

Conclusion and Future Perspectives

This compound is a novel phenolic compound isolated from the mangrove plant Sonneratia ovata. While its chemical structure has been elucidated, the publicly available data on its biological activities is limited. Further research is warranted to fully characterize its pharmacological profile. Specifically, future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines and determining its IC₅₀ value for acetylcholinesterase inhibition.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which this compound may exert any observed biological effects, including its potential impact on cellular signaling pathways.

-

In Vivo Studies: If promising in vitro activity is confirmed, conducting in vivo studies in animal models to assess its efficacy and safety.

-

Synthesis: Developing a synthetic route to this compound would enable the production of larger quantities for further research and the generation of analogs for structure-activity relationship studies.

The exploration of natural products like this compound continues to be a valuable avenue for the discovery of new therapeutic agents. This technical guide summarizes the current knowledge and highlights the areas where further investigation is needed to unlock the full potential of this interesting molecule.

References

Sonnerphenolic B: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals